2-Benzyl-5-ethyl-5-methyl-1,3-dioxane
Description
Structure
3D Structure
Properties
CAS No. |
7143-19-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-benzyl-5-ethyl-5-methyl-1,3-dioxane |
InChI |
InChI=1S/C14H20O2/c1-3-14(2)10-15-13(16-11-14)9-12-7-5-4-6-8-12/h4-8,13H,3,9-11H2,1-2H3 |
InChI Key |
VITILXDYUVGRSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(OC1)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Synthetic Strategies for 2 Benzyl 5 Ethyl 5 Methyl 1,3 Dioxane and Analogues
Condensation Reactions in 1,3-Dioxane (B1201747) Synthesis
The formation of 1,3-dioxanes is a classic example of acetal (B89532) formation, where an aldehyde or ketone reacts with a 1,3-diol. This reaction is typically reversible and requires a catalyst to proceed at a reasonable rate.
Reaction of 1,3-Diols with Aldehydes: General Principles
The fundamental principle behind the synthesis of 1,3-dioxanes involves the acid-catalyzed reaction between a carbonyl compound (in this case, an aldehyde) and a 1,3-diol. The reaction proceeds through a series of protonation and nucleophilic attack steps, ultimately leading to the formation of a stable six-membered ring and the elimination of a water molecule. The stability of 1,3-dioxanes is generally greater than their five-membered 1,3-dioxolane (B20135) counterparts, which can be formed from 1,2-diols. organic-chemistry.org
The reaction is an equilibrium process, and to drive it towards the formation of the 1,3-dioxane, it is often necessary to remove the water that is formed as a byproduct. organic-chemistry.org This can be achieved using techniques such as azeotropic distillation with a Dean-Stark apparatus. organic-chemistry.org
Acid-Catalyzed Approaches in 1,3-Dioxane Formation
A variety of Brønsted and Lewis acids can be employed to catalyze the formation of 1,3-dioxanes. organic-chemistry.org Common Brønsted acids include p-toluenesulfonic acid (p-TSA) and sulfuric acid. organic-chemistry.orgacs.org Lewis acids such as zirconium tetrachloride (ZrCl4) and erbium triflate (Er(OTf)3) have also been shown to be effective catalysts for this transformation. organic-chemistry.org The role of the acid catalyst is to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl groups of the 1,3-diol. nih.govacs.org
The mechanism of acid-catalyzed acetal formation involves the following key steps:
Protonation of the aldehyde's carbonyl oxygen.
Nucleophilic attack by one of the hydroxyl groups of the 1,3-diol to form a hemiacetal.
Protonation of the hemiacetal's hydroxyl group.
Elimination of a water molecule to form an oxonium ion.
Intramolecular nucleophilic attack by the second hydroxyl group of the diol.
Deprotonation to yield the final 1,3-dioxane product. masterorganicchemistry.com
Recent research has also explored the use of solid acid catalysts, such as mesoporous ZnAlMCM-41, for the synthesis of 1,3-dioxanes, offering advantages in terms of reusability and environmental friendliness. rsc.org
Specific Precursors for 2-Benzyl-5-ethyl-5-methyl-1,3-Dioxane
The synthesis of the target molecule, this compound, requires the specific combination of phenylacetaldehyde (B1677652) and 2-ethyl-2-methylpropane-1,3-diol.
The aldehyde precursor for this synthesis is phenylacetaldehyde . This organic compound, with the formula C6H5CH2CHO, possesses a characteristic honey-like, sweet, and floral aroma. sciencemadness.org It is found naturally in various plants and can be produced synthetically through several routes, including the isomerization of styrene (B11656) oxide, the Darzens condensation, and the oxidation of 2-phenylethanol (B73330). wikipedia.org Phenylacetaldehyde is readily oxidized to phenylacetic acid. sciencemadness.orgwikipedia.org
| Aldehyde Component | Chemical Formula | Molar Mass ( g/mol ) | Key Synthetic Routes |
| Phenylacetaldehyde | C8H8O | 120.15 | Isomerization of styrene oxide, Darzens condensation, Oxidation of 2-phenylethanol wikipedia.org |
The diol precursor required is 2-ethyl-2-methylpropane-1,3-diol . The synthesis of substituted 1,3-propanediols like this can be achieved through methods such as the condensation of an appropriate aldehyde with formaldehyde (B43269). For instance, the synthesis of 2-sec-butyl-2-methyl-propane-1,3-diol involves the reaction of 2,3-dimethyl pentanal with an aqueous formaldehyde solution in the presence of a base like sodium hydroxide. chemicalbook.com A similar strategy can be envisioned for the synthesis of 2-ethyl-2-methylpropane-1,3-diol, likely starting from 2-methylbutanal.
| Diol Component | Chemical Formula | Molar Mass ( g/mol ) | Potential Synthetic Route |
| 2-Ethyl-2-methylpropane-1,3-diol | C6H14O2 | 118.17 | Condensation of 2-methylbutanal with formaldehyde |
Solvent Effects and Reaction Optimization
The choice of solvent can significantly influence the rate and yield of 1,3-dioxane formation. Non-polar solvents like toluene (B28343) are commonly used, particularly in conjunction with a Dean-Stark apparatus to facilitate water removal. organic-chemistry.org The use of greener solvents is also an area of active research. clockss.org For example, gluconic acid aqueous solution has been reported as an effective and reusable solvent and catalyst for the synthesis of certain 1,3-dioxane derivatives. clockss.org
Reaction optimization involves considering several factors, including the stoichiometry of the reactants, the concentration of the catalyst, the reaction temperature, and the reaction time. An excess of the diol or aldehyde can be used to shift the equilibrium towards the product side. The optimal catalyst concentration is crucial; while a sufficient amount is needed to promote the reaction, excessive acidity can lead to side reactions or degradation of the product. nih.gov Temperature plays a key role in the reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, this must be balanced against the potential for unwanted side reactions.
Recent studies on acetal formation in e-liquids have shown that the reaction rate and yield are influenced by the solvent composition (e.g., propylene (B89431) glycol vs. glycerol), the presence of water (which inhibits the reaction), and the presence of acids and bases. nih.gov Benzoic acid was found to catalyze acetal formation, while nicotine (B1678760) inhibited it. nih.gov These findings highlight the complex interplay of various factors in optimizing acetalization reactions.
Catalytic Systems in 1,3-Dioxane Synthesis
The formation of the 1,3-dioxane ring is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with a 1,3-diol. wikipedia.org A range of catalysts have been employed to facilitate this transformation, each offering distinct advantages in terms of efficiency, selectivity, and reaction conditions.
Commonly used catalysts include Brønsted acids, such as sulfuric acid, and Lewis acids. wikipedia.org More recently, efforts have focused on developing milder and more environmentally benign catalytic systems. For instance, solid acid catalysts have been shown to be highly active, non-corrosive, and easily separable from the reaction mixture, allowing for regeneration and reuse. google.com Ionic liquids have also emerged as effective catalysts and solvents for the Prins reaction, offering high catalytic activity and low corrosion. google.com Some research has explored the use of specific metal catalysts, such as a chiral binaphthyldiimine-Ni(II) complex for asymmetric 1,3-dipolar cycloaddition reactions to form 1,3-dioxolanes, a related five-membered ring system. organic-chemistry.org Additionally, photo-driven metal-free catalytic systems have been successfully applied in certain coupling-cyclization reactions. researchgate.net
The choice of catalyst can significantly influence the reaction outcome, including the yield and stereoselectivity of the resulting 1,3-dioxane. The development of confined imino-imidodiphosphate (iIDP) Brønsted acid catalysts has enabled highly enantioselective intermolecular Prins reactions of styrenes and paraformaldehyde to form chiral 1,3-dioxanes. acs.orgmpg.de
| Catalyst Type | Examples | Advantages | References |
|---|---|---|---|
| Brønsted Acids | Sulfuric Acid | Readily available, effective | wikipedia.org |
| Lewis Acids | Stannic Chloride, Boron Tribromide | Can be used in halo-Prins reactions | wikipedia.org |
| Solid Acids | - | High activity, non-corrosive, reusable | google.com |
| Ionic Liquids | [BMIM][HSO4] | High activity, low corrosion, easy separation | google.com |
| Chiral Brønsted Acids | Imino-imidodiphosphate (iIDP) | High enantioselectivity | acs.orgmpg.de |
Prins Reaction Pathways to 1,3-Dioxane Derivatives
The Prins reaction is a powerful and versatile method for the synthesis of 1,3-dioxanes. wikipedia.orgwikipedia.org It involves the electrophilic addition of an aldehyde or ketone to an alkene, followed by the capture of a nucleophile. wikipedia.org The specific products of the Prins reaction are highly dependent on the reaction conditions. wikipedia.org
When an excess of formaldehyde is used at a low reaction temperature in the absence of water, the primary product is a 1,3-dioxane. wikipedia.org This reaction pathway is particularly useful for constructing the 1,3-dioxane ring with substituents at various positions.
Mechanistic Considerations in Prins Cyclization
The mechanism of the Prins reaction leading to 1,3-dioxanes begins with the protonation of the carbonyl reactant by a protic acid, forming an oxonium ion. wikipedia.org This electrophile then undergoes an electrophilic addition to the alkene, generating a carbocationic intermediate. wikipedia.org
The stereochemical outcome of the Prins cyclization is often highly selective. The formation of all-cis-2,4,6-trisubstituted tetrahydropyrans (a related six-membered ring with one oxygen) is explained by the stabilization of the carbocation intermediate through hyperconjugation in the presence of an external nucleophile. beilstein-journals.orgnih.gov The cyclization is believed to proceed through a chair-like transition state, which accounts for the observed stereoselectivity. nih.gov However, in some cases, the reaction is not stereospecific, suggesting the involvement of a simple symmetrically solvated carbonium ion intermediate. researchgate.net Isotope labeling experiments and computational calculations suggest that some enantioselective Prins reactions may proceed through a concerted, highly asynchronous mechanism. acs.orgmpg.denih.gov
Formation of 1,3-Dioxanes via Carbocation Intermediates
The key intermediate in the Prins reaction is a γ-hydroxycarbenium ion. mpg.de The fate of this reactive species determines the final product. In the pathway leading to 1,3-dioxanes, this carbocation is captured by an additional molecule of the carbonyl reactant. wikipedia.org
This capture results in the dispersal of the positive charge over an oxygen and a carbon atom. wikipedia.org Subsequent ring closure leads to the formation of the 1,3-dioxane ring. wikipedia.org The stability of the carbocation intermediate is a crucial factor, and in cases where the carbocation is very stable, alternative reaction pathways, such as the formation of oxetanes, may occur. wikipedia.org The reaction of styrene with formaldehyde to produce 4-phenyl-m-dioxane is a classic example of this pathway. wikipedia.org
| Step | Description | Key Species | References |
|---|---|---|---|
| 1 | Protonation of the carbonyl reactant by a protic acid. | Oxonium ion | wikipedia.org |
| 2 | Electrophilic addition of the oxonium ion to the alkene. | Carbocationic intermediate (γ-hydroxycarbenium ion) | mpg.dewikipedia.org |
| 3 | Capture of the carbocation by an additional carbonyl reactant. | Resonance-stabilized cation | wikipedia.org |
| 4 | Ring closure to form the 1,3-dioxane ring. | 1,3-Dioxane | wikipedia.org |
Novel Synthetic Methodologies for 1,3-Dioxane Rings
Beyond traditional methods, researchers are continuously exploring novel synthetic strategies for the construction of 1,3-dioxane rings, often focusing on increasing efficiency, atom economy, and the ability to introduce diverse functionalities.
Oxidative Esterification Approaches for 1,3-Dioxane-5-ones
A novel method for producing 1,3-dioxan-5-ones involves the oxidation of a mixture of a 1,3-dioxane and a 1,3-dioxolane under oxidative esterification conditions. google.comgoogle.com This process allows for the production of 1,3-dioxan-5-ones from readily and inexpensively available raw materials. google.comgoogle.com The oxidative esterification is defined by three conditions: the production of the dioxanone from the dioxane, the production of an ester dimer from the dioxolane, and a low yield of formyl dioxolane from the dioxolane. google.com This approach represents a short-step and simple method for accessing these valuable synthetic intermediates. google.comgoogle.com Oxidative esterification, in a broader sense, is a fundamental transformation that allows for the synthesis of esters directly from alcohols under oxidative conditions, often employing transition-metal catalysts or metal-free systems. rsc.orgorganic-chemistry.org
Radical-Mediated Cyclization in Dioxane Systems
Radical-mediated reactions offer an alternative pathway to the formation of cyclic ethers, including dioxane systems. While less common for the direct synthesis of the 1,3-dioxane ring itself, radical cyclization is a powerful tool for constructing complex molecules containing this motif. For instance, the synthesis of a radical cyclization precursor has been achieved through the allylation of 2-(bromomethyl)-2-ethoxy-1,3-dioxane. thieme-connect.de More broadly, controlled, radical-mediated C-H functionalization has been developed as a method for the synthesis of 1,3-diols, which are the direct precursors to 1,3-dioxanes. msu.edu
One-Pot, Multi-Step Synthetic Sequences
A prominent example of a one-pot, multi-step synthesis for 1,3-dioxane analogues is the tandem bis-aldol reaction. nih.gov In this approach, a ketone is reacted with paraformaldehyde in the presence of an acid catalyst, such as polystyrenesulfonic acid, in an aqueous medium. nih.gov This sequence involves two successive aldol (B89426) condensations to form a 1,3-diol intermediate, which then undergoes cyclization with another equivalent of formaldehyde (from paraformaldehyde) to yield the 5,5-disubstituted-1,3-dioxane. This method is particularly useful for generating analogues with identical substituents at the 5-position of the dioxane ring.
Another powerful one-pot strategy for the synthesis of substituted 1,3-dioxanes is the Prins-Tishchenko reaction. This reaction involves the condensation of an aldehyde with a homoallylic alcohol, which proceeds through a Prins cyclization followed by a Tishchenko-type hydride transfer. While this specific reaction typically yields a 1,3-dioxan-4-ol (B14599332) derivative, variations of the Prins reaction can be employed in one-pot sequences to generate a variety of substituted 1,3-dioxanes. For instance, an enantioselective intermolecular Prins reaction of styrenes with paraformaldehyde, catalyzed by a chiral Brønsted acid, can produce optically active 4-aryl-1,3-dioxanes. nih.gov
While a direct one-pot, multi-step synthesis of this compound from precursors predating the formation of 2-ethyl-2-methylpropane-1,3-diol is not extensively documented, a hypothetical pathway can be envisioned. Such a sequence could involve the base-catalyzed double aldol condensation of butanal with formaldehyde to generate the 2-ethyl-2-(hydroxymethyl)propane-1,3-diol intermediate in situ. Subsequent acidification of the reaction mixture and addition of phenylacetaldehyde could then facilitate the acetalization to form the target compound in a single pot.
The following table summarizes examples of one-pot syntheses of 1,3-dioxane analogues, highlighting the diversity of substrates and the conditions employed.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reaction Type |
|---|---|---|---|---|
| Acetone | Paraformaldehyde | Polystyrenesulfonic acid | 2,2,5,5-Tetramethyl-1,3-dioxane | Tandem bis-aldol reaction |
| Cyclohexanone | Paraformaldehyde | Polystyrenesulfonic acid | 1,5-Dioxaspiro[5.5]undecane | Tandem bis-aldol reaction |
| Styrene | Paraformaldehyde | Chiral imino-imidodiphosphate | 4-Phenyl-1,3-dioxane | Asymmetric Prins Reaction |
| Butanal | Formaldehyde | Base, then Acid | 5-Ethyl-1,3-dioxane | Hypothetical one-pot aldol/acetalization |
Reaction Mechanisms and Chemical Transformations of 2 Benzyl 5 Ethyl 5 Methyl 1,3 Dioxane
Acid-Catalyzed Isomerization Mechanisms of 1,3-Dioxanes
Acid catalysis plays a crucial role in the isomerization of 1,3-dioxanes, including 2-benzyl-5-ethyl-5-methyl-1,3-dioxane. These reactions typically involve the interconversion of stereoisomers through pathways that temporarily open and reform the dioxane ring.
Configurational Isomerization Pathways
The configurational isomerization of 2,5,5-trisubstituted 1,3-dioxanes under acidic conditions proceeds through a well-established mechanism involving protonation of one of the ring oxygen atoms. This initial step is followed by the cleavage of a carbon-oxygen bond to form a transient oxonium ion, which is in equilibrium with a more stable carbocation intermediate centered at the C(2) position.
The proposed mechanism for this isomerization involves the following key steps:
Protonation: An acid catalyst protonates one of the oxygen atoms of the 1,3-dioxane (B1201747) ring.
Ring Opening: The protonated dioxane undergoes ring cleavage to form a stabilized carbocation intermediate at the C(2) position. The stability of this carbocation is significantly influenced by the substituent at this position.
Rotation and Re-cyclization: Rotation around the single bonds in the ring-opened intermediate allows for a change in the relative orientation of the substituents. Subsequent re-cyclization through nucleophilic attack by the hydroxyl group on the carbocation leads to the formation of a different stereoisomer.
This process allows for the interconversion between cis and trans isomers, ultimately leading to a thermodynamic equilibrium mixture. The relative orientation of the bulky benzyl (B1604629) group at C(2) and the substituents at C(5) (ethyl and methyl) will determine the stereochemical outcome.
Influence of C(2) Substituents on Equilibrium
The equilibrium position of the acid-catalyzed isomerization is significantly influenced by the steric and electronic nature of the substituent at the C(2) position. For this compound, the benzyl group at C(2) plays a dominant role in determining the preferred conformation.
Like cyclohexane (B81311) rings, 1,3-dioxanes preferentially adopt a chair-like conformation to minimize torsional and steric strain. researchgate.net In this conformation, substituents can occupy either axial or equatorial positions. Due to more significant diaxial interactions between substituents at C(2) and axial hydrogens at C(4) and C(6), equatorial substituents at C(2) are thermodynamically favored. researchgate.net
The benzyl group, being sterically demanding, will strongly prefer the equatorial orientation to minimize 1,3-diaxial interactions. This preference dictates that the thermodynamically more stable isomer will have the benzyl group in the equatorial position. The free energy difference between the axial and equatorial conformations of a 2-phenyl group in a 1,3-dioxane ring is a key factor in determining the equilibrium ratio of the isomers.
| Substituent at C(2) | Preferred Orientation | Rationale |
| Benzyl | Equatorial | Minimization of 1,3-diaxial steric strain |
| Phenyl | Equatorial | Avoidance of steric clashes with axial hydrogens at C(4) and C(6) |
| Small Alkyl (e.g., Methyl) | Equatorial | Lower steric hindrance compared to axial |
Ring-Opening and Cleavage Reactions of 1,3-Dioxanes
The 1,3-dioxane ring in this compound can undergo ring-opening and cleavage reactions under various conditions, often with a high degree of regioselectivity. These reactions are fundamental to the use of 1,3-dioxanes as protecting groups in organic synthesis.
Regioselectivity in Ring-Opening Reactions
The regioselectivity of ring-opening reactions of 1,3-dioxanes is highly dependent on the reagents and reaction conditions employed. In the context of benzylidene acetals, which are structurally related to 2-benzyl-1,3-dioxanes, reductive ring-opening reactions have been extensively studied, particularly in carbohydrate chemistry. researchgate.net The cleavage of one of the two C-O bonds can be directed to a specific oxygen atom based on the nature of the reducing agent and the presence of directing groups.
For instance, reductive cleavage with reagents like diisobutylaluminium hydride (DIBAL-H) often proceeds via a mechanism where the Lewis acidic aluminum coordinates to the oxygen atoms, followed by hydride delivery. The regiochemical outcome is influenced by both steric and electronic factors, with cleavage often occurring at the less hindered C-O bond. In the case of this compound, the substitution pattern at C(5) will influence the steric environment around the two oxygen atoms, thereby directing the regioselectivity of the ring opening.
Hydrolysis and Transacetalization Mechanisms
Hydrolysis: The hydrolysis of 1,3-dioxanes to their corresponding carbonyl compound (phenylacetaldehyde) and diol (2-ethyl-2-methyl-1,3-propanediol) is a common deprotection strategy. This reaction is typically catalyzed by acid and proceeds via a mechanism similar to the initial stages of isomerization. organic-chemistry.org
The mechanism involves:
Protonation of a ring oxygen atom.
Rate-determining cleavage of a C-O bond to form a stabilized carbocation at C(2).
Nucleophilic attack by water on the carbocation.
Subsequent proton transfers to yield the diol and the protonated carbonyl compound, which then deprotonates.
The rate of hydrolysis is influenced by the electronic properties of the substituent at C(2). Electron-donating groups on the phenyl ring of the benzyl substituent would stabilize the carbocation intermediate, thereby increasing the rate of hydrolysis. Conversely, electron-withdrawing groups would destabilize the carbocation and slow down the reaction.
Transacetalization: This process involves the acid-catalyzed exchange of the diol component of the acetal (B89532). organic-chemistry.org For this compound, treatment with a different diol in the presence of an acid catalyst would lead to the formation of a new 1,3-dioxane derived from the added diol. This reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the new diol or by removing one of the products. The mechanism is analogous to hydrolysis, with the incoming diol acting as the nucleophile instead of water.
Derivatization and Functionalization Reactions at the 1,3-Dioxane Core
While often employed as a stable protecting group, the 1,3-dioxane ring and its substituents in this compound can undergo further chemical modifications.
Functionalization can occur at several positions:
The Benzyl Group: The benzylic methylene (B1212753) and the phenyl ring are susceptible to various transformations.
Oxidation: The benzylic C-H bonds can be oxidized to a carbonyl group under appropriate conditions, converting the 2-benzyl-1,3-dioxane (B8767610) into a 2-benzoyl-1,3-dioxane.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions. The directing effects of the alkyl substituent on the ring will influence the position of substitution.
The Dioxane Ring: Direct functionalization of the dioxane ring is less common but possible.
Fluorination: Direct fluorination of related heterocyclic systems has been achieved, suggesting that the C(4) or C(6) positions of the dioxane ring could potentially be functionalized. academie-sciences.fr
Hydrogenolysis: Catalytic hydrogenation can lead to the cleavage of the benzyl group, particularly if a C-O bond is activated.
The stability of the 1,3-dioxane ring under a variety of conditions allows for selective transformations at the substituent groups, making it a versatile scaffold in multistep organic synthesis.
| Reaction Type | Reagents | Product Type |
| Hydrolysis | H₃O⁺ | Phenylacetaldehyde (B1677652) + 2-ethyl-2-methyl-1,3-propanediol (B1362487) |
| Transacetalization | R(OH)₂, H⁺ | New 2-benzyl-1,3-dioxane |
| Reductive Ring Opening | DIBAL-H | Monofunctionalized diol ether |
| Benzylic Oxidation | Oxidizing agents | 2-Benzoyl-1,3-dioxane derivative |
| Aromatic Nitration | HNO₃, H₂SO₄ | Nitrated phenyl group derivative |
Reactions Involving Substituents at C(5)
The C(5) position of this compound is characterized by the presence of two alkyl substituents, an ethyl and a methyl group. Generally, the 1,3-dioxane ring is stable under neutral and basic conditions, rendering the alkyl groups at C(5) relatively inert to many chemical transformations. The primary challenge in effecting reactions at these positions lies in the inherent strength and non-polarity of the carbon-carbon and carbon-hydrogen bonds within the ethyl and methyl groups.
Direct functionalization of these alkyl groups is typically challenging and often requires harsh reaction conditions that may compromise the integrity of the dioxane ring itself. However, certain transformations, while not extensively documented for this specific molecule, can be inferred from the reactivity of similar 5,5-dialkyl-1,3-dioxane systems.
Table 1: Potential Transformations of C(5) Alkyl Substituents
| Reaction Type | Reagents and Conditions | Expected Outcome | Notes |
| Free Radical Halogenation | N-Bromosuccinimide (NBS), light/heat | Bromination at the ethyl or methyl group | Non-selective, may lead to a mixture of products. |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, RuO₄) | Potential for oxidation to carboxylic acids | Requires forcing conditions that could cleave the dioxane ring. |
It is important to note that the practicality of such reactions on this compound would be highly dependent on the development of selective catalysts and reaction conditions that can activate the C-H bonds of the alkyl groups without affecting the more labile acetal functionality. Research in the broader field of C-H activation may eventually provide methodologies applicable to this system.
Reactions Involving the Benzyl Moiety
The benzyl group at the C(2) position of the 1,3-dioxane ring is a versatile functional handle and its transformations are well-established in organic synthesis. The 2-benzyl-1,3-dioxane functionality is often employed as a protecting group for 1,3-diols, and its removal (deprotection) is a key chemical transformation.
Hydrogenolysis:
One of the most common methods for the cleavage of the benzyl group is catalytic hydrogenolysis. This reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The reaction proceeds via the reductive cleavage of the benzylic C-O bond.
The general mechanism involves the adsorption of the molecule onto the catalyst surface, followed by the oxidative addition of the C-O bond to the metal center. Subsequent reaction with hydrogen leads to the formation of the deprotected diol and toluene (B28343).
Table 2: Hydrogenolysis of 2-Benzyl-1,3-dioxane Derivatives
| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product |
| 10% Pd/C | Ethanol | Room Temperature | 1-4 | 2-Ethyl-2-methylpropane-1,3-diol and Toluene |
| Raney Nickel | Ethanol | 50-100 | 50-100 | 2-Ethyl-2-methylpropane-1,3-diol and Toluene |
Oxidative Cleavage:
The benzyl group can also be removed under oxidative conditions. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used for the oxidative cleavage of benzyl ethers and acetals. The reaction is believed to proceed through a single-electron transfer mechanism, leading to the formation of a benzylic carbocation, which is then trapped by a nucleophile (often water present in the reaction mixture) to yield the deprotected diol and benzaldehyde (B42025).
Table 3: Oxidative Cleavage of the Benzyl Group
| Reagent | Solvent | Conditions | Product |
| DDQ | Dichloromethane/Water | Room Temperature | 2-Ethyl-2-methylpropane-1,3-diol and Benzaldehyde |
| Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) | Acetonitrile/Water | Room Temperature | 2-Ethyl-2-methylpropane-1,3-diol and Benzaldehyde |
Stereochemical Investigations of 2 Benzyl 5 Ethyl 5 Methyl 1,3 Dioxane
Configuration and Conformation Relationships in 1,3-Dioxanes
The 1,3-dioxane (B1201747) ring, like cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional strain. thieme-connect.deacs.org This chair-like structure is the most stable arrangement, though other conformations like twist-boats are part of the conformational equilibrium. researchgate.net The presence of two oxygen atoms in the ring, however, introduces key differences from cyclohexane. The C-O bond length is shorter than a C-C bond, which affects the ring's geometry and increases the energy difference between the chair and twist conformations. thieme-connect.de
Substituents on the 1,3-dioxane ring can exist in either an axial or equatorial position. The relative stability of these positions is determined by steric and electronic interactions. For a substituent at the C2 position, there is a strong thermodynamic preference for the equatorial orientation. thieme-connect.de This is due to the significant 1,3-diaxial interactions that would occur between an axial C2 substituent and the axial protons at C4 and C6. thieme-connect.de In the case of 2-Benzyl-5-ethyl-5-methyl-1,3-dioxane, the bulky benzyl (B1604629) group at the C2 position will therefore overwhelmingly favor the equatorial position to avoid these destabilizing steric clashes.
The conformation of 5-substituted 1,3-dioxanes is influenced by a combination of steric and electronic factors. An axial substituent at the C5 position does not experience the same severe 1,3-diaxial interactions as substituents at C2, C4, or C6. thieme-connect.de The interactions are primarily with the lone pairs of the oxygen atoms. thieme-connect.de For the title compound, the C5 position is geminally disubstituted with an ethyl and a methyl group. This anancomeric, or conformationally locked, structure further stabilizes the chair conformation. researchgate.net
Diastereoisomerism and Enantiomerism in Substituted 1,3-Dioxanes
The introduction of substituents onto the 1,3-dioxane ring can create stereocenters, leading to the possibility of stereoisomers. For this compound, the carbon at position 2 (C2) is a stereocenter because it is bonded to four different groups: the oxygen at position 1, the oxygen at position 3, a hydrogen atom, and a benzyl group. This gives rise to a pair of enantiomers: (R)-2-Benzyl-5-ethyl-5-methyl-1,3-dioxane and (S)-2-Benzyl-5-ethyl-5-methyl-1,3-dioxane.
Diastereoisomerism in 1,3-dioxanes typically arises when there are two or more stereocenters. For instance, in 2,5-disubstituted 1,3-dioxanes, cis and trans diastereomers are possible, describing the relative orientation of the substituents. researchgate.net While this compound has only one formal stereocenter at C2, the principles of diastereoisomerism are crucial in more complex substituted 1,3-dioxanes. The synthesis of such molecules via acetalization reactions can lead to a mixture of diastereomers, the ratio of which can be used to determine thermodynamic parameters. researchgate.netmdpi.com
Determination of Absolute and Relative Configuration
The precise three-dimensional arrangement of atoms, or stereochemistry, in 1,3-dioxane derivatives is primarily elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.nettum.de
Relative Configuration:
¹H NMR Spectroscopy: The relative configuration of substituents can often be determined by analyzing proton-proton coupling constants (³J_HH). The magnitude of these constants is related to the dihedral angle between the protons, which is different for axial and equatorial protons in a chair conformation. Nuclear Overhauser Effect (NOE) experiments are also powerful tools. tum.deacs.org For example, a positive NOE enhancement between an axial proton at C2 and axial protons at C4 and C6 would confirm their 1,3-diaxial relationship and, consequently, the chair conformation of the ring. acs.org
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the ring are highly sensitive to their stereochemical environment. thieme-connect.dethieme-connect.de Empirical rules have been developed based on these shifts. For example, in 2,2-dimethyl-1,3-dioxanes (acetonides), the chemical shift of the C2 carbon can distinguish between syn and anti 1,3-diols. thieme-connect.de A key principle is the γ-gauche effect, where a substituent causes a shielding (upfield shift) of a carbon three bonds away if they have a gauche relationship, which is useful for differentiating stereoisomers. thieme-connect.de
Absolute Configuration: Determining the absolute configuration (R/S) of a chiral center often requires more advanced techniques. This can be achieved by:
Chiral Chromatography: Using a chiral stationary phase in gas chromatography (GC) or high-performance liquid chromatography (HPLC) can separate enantiomers, allowing for their identification. tum.deacs.org
Synthesis from Chiral Precursors: Synthesizing the 1,3-dioxane from a starting material of known absolute configuration, such as an optically active 1,3-diol, can establish the configuration of the product. thieme-connect.de
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the complete three-dimensional structure, including the absolute configuration. researchgate.net
The table below summarizes common NMR techniques used for stereochemical determination in 1,3-dioxanes.
| Technique | Parameter | Application in 1,3-Dioxane Stereochemistry | Reference |
| ¹H NMR | Coupling Constants (³J_HH) | Differentiate between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships to determine substituent orientation. | thieme-connect.de |
| ¹H NMR (NOE) | Nuclear Overhauser Effect | Identify through-space proximity of protons, confirming axial/equatorial positions and chair conformation. | tum.deacs.org |
| ¹³C NMR | Chemical Shifts (δ) | Distinguish between stereoisomers based on shielding/deshielding effects (e.g., γ-gauche effect). | thieme-connect.dethieme-connect.de |
Influence of Substituents on Stereochemical Outcomes
The nature and position of substituents profoundly influence the conformational equilibrium of the 1,3-dioxane ring. This influence is often quantified by the conformational free energy, or A-value, which represents the energy difference between the axial and equatorial conformers of a monosubstituted ring. researchgate.net
Substituents at C2: As previously mentioned, substituents at C2 generally have a large A-value, indicating a strong preference for the equatorial position to avoid 1,3-diaxial strain. thieme-connect.de The benzyl group in this compound is a bulky substituent and is expected to reside almost exclusively in the equatorial position.
The table below provides examples of conformational energy (A-values) for common substituents, illustrating their preference for the equatorial position in a six-membered ring system. Higher values indicate a stronger preference for the equatorial position.
| Substituent (R) | A-value (kJ/mol) in Cyclohexane | Expected Preference in 1,3-Dioxane (at C2) |
| -CH₃ (Methyl) | 7.3 | Strong Equatorial |
| -CH₂CH₃ (Ethyl) | 7.5 | Strong Equatorial |
| -C₆H₅ (Phenyl) | 12.1 | Very Strong Equatorial |
| -CH₂C₆H₅ (Benzyl) | ~7.3 | Strong Equatorial |
Conformational Analysis of 2 Benzyl 5 Ethyl 5 Methyl 1,3 Dioxane
Chair Conformations and Inversion Pathways
The 1,3-dioxane (B1201747) ring, akin to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. The presence of two oxygen atoms in the ring, however, alters bond lengths and angles compared to cyclohexane, leading to a more puckered structure. The chair conformation of 2-benzyl-5-ethyl-5-methyl-1,3-dioxane is characterized by the relative orientations of the benzyl (B1604629) group at the C2 position and the ethyl and methyl groups at the C5 position.
The gem-disubstitution at the C5 position with an ethyl and a methyl group effectively anchors the conformation, as ring inversion would not alter the relative axial and equatorial positioning of these two groups simultaneously. However, the benzyl group at C2 can exist in either an equatorial or an axial orientation, leading to two distinct chair conformers that are in equilibrium through a process of ring inversion.
Equatorial and Axial Orientations of Substituents
In the chair conformation of a 1,3-dioxane ring, substituents can occupy either equatorial positions, which point out from the approximate plane of the ring, or axial positions, which are perpendicular to this plane. Generally, bulkier substituents favor the more sterically spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.
For this compound, the primary conformational equilibrium involves the orientation of the 2-benzyl group.
Equatorial Benzyl Conformer: In this arrangement, the benzyl group at C2 occupies an equatorial position. This conformation is generally expected to be the more stable of the two chair forms. By residing in the equatorial position, the bulky benzyl group minimizes steric hindrance with the axial hydrogens at C4 and C6.
Axial Benzyl Conformer: In the alternative chair conformation, the benzyl group is situated in an axial position. This orientation leads to significant steric strain due to 1,3-diaxial interactions with the axial protons on C4 and C6. These repulsive interactions increase the potential energy of this conformer, making it less stable than the equatorial counterpart.
At the C5 position, the ethyl and methyl groups will also adopt positions that minimize steric strain. In a 5,5-disubstituted 1,3-dioxane, one group will be axial and the other equatorial. Given that the ethyl group is larger than the methyl group, it is expected to preferentially occupy the equatorial position to a greater extent, though the gem-disubstitution complicates a simple prediction without specific energetic data.
Chair-Chair Interconversion Barriers
The two chair conformations of this compound can interconvert through a process known as ring inversion or ring flipping. This process involves passing through higher-energy, non-chair conformations. The energy barrier for this interconversion is a critical parameter in understanding the conformational dynamics of the molecule.
Twist-Boat and Other Non-Chair Conformers
While the chair conformation is the most stable, other non-chair conformers such as the twist-boat and boat forms exist as higher-energy intermediates or local energy minima on the potential energy surface. These conformers play a crucial role in the pathway of chair-chair interconversion.
The boat conformation is generally a high-energy transition state, while the twist-boat form is a flexible conformer that is lower in energy than the boat but significantly higher in energy than the chair. For 1,3-dioxane itself, the energy difference between the chair and the twist-boat conformation is substantial.
Energy Profiles of Conformational Isomers
The twist-boat conformers would represent local energy minima at a significantly higher energy level. The transition states for the interconversion between these conformers would be the half-chair and boat forms, which are energy maxima on the conformational energy landscape. Quantum-chemical studies on 5-alkyl-1,3-dioxanes have shown that the 1,4-twist and 2,5-twist conformers are local minima, with the half-chair, sofa, and unsymmetrical boat conformers being maxima on the potential energy surface. researchgate.net
A-Values and Conformational Free Energies of Substituents
The conformational preference of a substituent for the equatorial position over the axial position in a six-membered ring is quantified by its A-value, which represents the change in Gibbs free energy (ΔG°) for the axial-to-equatorial equilibrium. A larger A-value indicates a stronger preference for the equatorial position.
While A-values are most commonly tabulated for cyclohexane derivatives, the principles can be applied to 1,3-dioxanes, although the values may differ due to the different geometry and electronic environment of the ring. The A-value for a benzyl group in cyclohexane has been determined to be approximately 1.81 kcal/mol. rsc.org This indicates a strong preference for the equatorial position. In a 1,3-dioxane ring, the A-value for a 2-benzyl group is expected to be even larger due to the shorter C-O bonds leading to more severe 1,3-diaxial interactions in the axial conformation. scribd.com
For the substituents at C5, the A-values for a methyl group and an ethyl group in cyclohexane are approximately 1.70 kcal/mol and 1.75 kcal/mol, respectively. In 5-substituted 1,3-dioxanes, the conformational energies (ΔG°) for ethyl and methyl groups are also significant, favoring the equatorial position. researchgate.net
Steric and Electronic Effects on Conformational Preferences
The conformational preferences in this compound are governed by a combination of steric and electronic effects.
Solvent Effects on Conformational Equilibria
Detailed experimental or computational studies on how different solvents influence the conformational equilibrium of this compound have not been reported in the scientific literature. The conformational preference of 1,3-dioxane rings is generally a balance between various steric and electronic interactions. In substituted dioxanes, the orientation of substituents (axial vs. equatorial) can be influenced by the polarity of the solvent.
For analogous 1,3-dioxane systems, it is generally understood that polar solvents can stabilize conformers with larger dipole moments. Conversely, nonpolar solvents tend to favor conformers with lower dipole moments. However, without specific studies on this compound, any discussion on solvent effects would be speculative and not based on direct research findings for this compound.
Due to the absence of published data, no data tables on the conformational equilibria of this compound in various solvents can be provided.
Theoretical and Computational Studies of 2 Benzyl 5 Ethyl 5 Methyl 1,3 Dioxane
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a molecule like 2-benzyl-5-ethyl-5-methyl-1,3-dioxane, these methods can provide insights into its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. acs.orgmdpi.com It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. researchgate.net
In the study of substituted 1,3-dioxanes, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular geometries and predict various properties. mdpi.comajchem-a.com For this compound, DFT could be used to determine the preferred conformation of the dioxane ring and the orientation of its substituents.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. researchgate.net While highly accurate, they are computationally expensive and are typically used for smaller molecules.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. researchgate.net Methods like AM1 have been used to estimate the energy of intermediates in reactions involving 1,3-dioxanes. researchgate.net These methods are much faster than DFT or ab initio calculations and can be applied to larger systems, though with some trade-off in accuracy.
Potential Energy Surface (PES) Mapping
The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. youtube.com Mapping the PES is crucial for identifying stable conformations (local minima) and transition states (saddle points) that connect them. researchgate.net
For this compound, a PES scan would likely involve rotating the benzyl (B1604629) group and considering the different chair and twist-boat conformations of the 1,3-dioxane (B1201747) ring. Quantum-chemical studies on simpler 5-substituted 1,3-dioxanes have revealed pathways for conformational isomerizations between equatorial and axial chair conformers. researchgate.net Such an analysis for the target molecule would elucidate its conformational landscape and the energy barriers between different forms.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their behavior. youtube.com For a flexible molecule like this compound, molecular dynamics (MD) simulations could provide insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes and intermolecular interactions in different environments. ajchem-a.com
Prediction of Spectroscopic Parameters and Conformational Energies
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. For instance, theoretical calculations can predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to confirm the structure and conformation of a molecule. researchgate.net
Conformational energies, specifically the Gibbs free energy difference (ΔG°) between different conformers, can also be calculated. researchgate.net For substituted 1,3-dioxanes, the relative stability of conformers with axial versus equatorial substituents is a key aspect of their stereochemistry. researchgate.netresearchgate.net
Below is a hypothetical data table illustrating the kind of results that would be generated from such a study for the two primary chair conformations of this compound.
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Predicted ¹H NMR Shift (ppm) - C2-H |
| Axial-Benzyl | 0.00 | 2.15 | 4.85 |
| Equatorial-Benzyl | 1.20 | 1.98 | 5.10 |
This table is illustrative and not based on actual experimental or computational data for the specified compound.
Cluster Models for Solvation Effects
To understand the behavior of this compound in solution, computational models must account for the effects of the solvent. Cluster models are one way to do this, where the solute molecule is surrounded by a small number of explicit solvent molecules. This "cluster" is then treated with quantum chemical methods. This approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can significantly influence the conformational preferences of the solute molecule.
Spectroscopic Characterization Methodologies for 2 Benzyl 5 Ethyl 5 Methyl 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Analysis
NMR spectroscopy is the most powerful tool for studying the solution-state structure and dynamics of 1,3-dioxane (B1201747) derivatives. The six-membered dioxane ring typically adopts a chair conformation, which minimizes torsional and steric strain. For 2-Benzyl-5-ethyl-5-methyl-1,3-dioxane, the substituents are expected to occupy positions that minimize unfavorable steric interactions. Quantum-chemical studies on 5-alkyl-1,3-dioxanes have shown that the chair conformer is the most stable. researchgate.net The large benzyl (B1604629) group at the C2 position and the ethyl and methyl groups at the C5 position significantly influence the ring's conformational equilibrium and the resulting NMR spectral parameters.
Proton (¹H) NMR spectroscopy provides a wealth of information regarding the electronic environment of protons and their spatial relationships through chemical shifts (δ) and spin-spin coupling constants (J).
Chemical Shifts: The chemical shifts of the protons in this compound are diagnostic of their position relative to the oxygen atoms and the substituents.
Benzyl Group: The aromatic protons of the benzyl group are expected to resonate in the downfield region, typically between δ 7.2 and 7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) will appear as a singlet or a multiplet, influenced by the acetal (B89532) proton, with a chemical shift generally around δ 2.5-3.0 ppm.
Dioxane Ring Protons: The acetal proton at C2 (H-2) is highly deshielded by the two adjacent oxygen atoms and would likely appear around δ 4.5-5.0 ppm. The protons on the methylene groups at C4 and C6 are diastereotopic due to the substitution at C5. They are expected to resonate between δ 3.5 and 4.5 ppm, with distinct signals for the axial and equatorial protons. Stereoelectronic factors, such as the orientation of oxygen lone pairs, can cause the equatorial proton to resonate at a lower field than the axial proton. acs.org
Ethyl and Methyl Groups: The protons of the ethyl group at C5 will show a characteristic quartet for the methylene (CH₂) and a triplet for the methyl (CH₃) protons. The methyl group directly attached to C5 will appear as a singlet. These alkyl protons typically resonate in the upfield region (δ 0.8-1.5 ppm).
Vicinal Coupling Constants (³J): The magnitude of the three-bond coupling constant (³JHH) between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus relationship. This is crucial for determining the conformation of the dioxane ring. In a chair conformation:
Axial-Axial (³Jax,ax): Coupling between two axial protons on adjacent carbons typically results in a large coupling constant (10-13 Hz).
Axial-Equatorial (³Jax,eq) and Equatorial-Equatorial (³Jeq,eq): These couplings are generally smaller, in the range of 2-5 Hz.
By analyzing the coupling patterns of the C4 and C6 protons, the chair conformation of the ring can be confirmed. The absence of large axial-axial couplings would suggest a deviation from the ideal chair conformation or the presence of rapid conformational inversion.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.20 - 7.50 | m | - |
| Benzylic (CH₂) | 2.80 - 3.10 | s | - |
| Acetal (H-2) | 4.70 - 5.10 | s | - |
| Ring CH₂ (H-4eq, H-6eq) | 3.80 - 4.20 | d | ²J ≈ -11 to -12 |
| Ring CH₂ (H-4ax, H-6ax) | 3.50 - 3.80 | d | ²J ≈ -11 to -12 |
| Ethyl CH₂ | 1.20 - 1.50 | q | ³J ≈ 7.0 |
| Ethyl CH₃ | 0.80 - 1.10 | t | ³J ≈ 7.0 |
| Methyl (C5-CH₃) | 0.90 - 1.20 | s | - |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.
Acetal Carbon (C2): This carbon is bonded to two oxygen atoms and is significantly deshielded, with an expected chemical shift in the range of δ 95-105 ppm. For the parent 1,3-dioxane, this carbon appears at δ 94.3 ppm. docbrown.info
Ring Methylene Carbons (C4, C6): These carbons are adjacent to one oxygen atom and are expected to resonate around δ 65-75 ppm. In unsubstituted 1,3-dioxane, these carbons are found at δ 66.9 ppm. docbrown.info
Quaternary Carbon (C5): The carbon bearing the ethyl and methyl groups is expected to have a chemical shift in the range of δ 30-40 ppm.
Benzyl Group Carbons: The aromatic carbons will appear in the δ 125-140 ppm region, with the ipso-carbon (attached to the benzylic CH₂) being the most deshielded. The benzylic CH₂ carbon is expected around δ 35-45 ppm.
Ethyl and Methyl Carbons: The carbons of the C5 substituents will resonate in the most upfield region of the spectrum (δ 5-30 ppm).
The number of distinct signals in the ¹³C NMR spectrum confirms the molecular symmetry. For this compound, a total of 11 distinct signals would be expected, assuming free rotation of the benzyl group.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Acetal (C2) | 95 - 105 |
| Ring CH₂ (C4, C6) | 65 - 75 |
| Quaternary (C5) | 30 - 40 |
| Benzylic CH₂ | 35 - 45 |
| Aromatic (ipso-C) | 135 - 140 |
| Aromatic (ortho, meta, para-C) | 125 - 130 |
| Ethyl CH₂ | 20 - 30 |
| Ethyl CH₃ | 5 - 15 |
| Methyl (C5-CH₃) | 15 - 25 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. Cross-peaks would be observed between the methylene and methyl protons of the ethyl group, and crucially, between the diastereotopic protons at C4/C6 and potentially long-range couplings within the dioxane ring, helping to trace the proton connectivity. longdom.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign each carbon signal by linking it to its attached proton(s), for instance, linking the acetal proton signal to the C2 carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) couplings between ¹H and ¹³C nuclei. This is vital for establishing the connectivity across quaternary carbons. For example, correlations would be expected from the protons of the ethyl and methyl groups at C5 to the quaternary C5 carbon and the ring carbons C4 and C6.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for stereochemical and conformational analysis. For instance, spatial proximity between the axial protons at C4/C6 and the axial substituent (if any) could be established.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by characteristic absorptions. The most prominent bands would include C-H stretching vibrations from the aromatic and aliphatic groups (around 2850-3100 cm⁻¹). The key diagnostic feature for the dioxane ring is the strong C-O-C stretching vibrations, which typically appear in the fingerprint region between 1000 and 1200 cm⁻¹. For 1,3-dioxane itself, C-O stretching vibrations are observed around 940 cm⁻¹ and 1070-1140 cm⁻¹. docbrown.info Aromatic C=C stretching bands would be visible in the 1450-1600 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-O stretching is also visible, non-polar bonds like C-C bonds of the aromatic ring and the alkyl backbone often give stronger Raman signals than IR signals. The symmetric "breathing" mode of the benzene (B151609) ring, typically around 1000 cm⁻¹, is usually a strong and sharp band in the Raman spectrum.
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | 3030 - 3100 | 3030 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | 2850 - 2980 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 | Medium-Strong |
| CH₂/CH₃ Bending | 1370 - 1470 | 1370 - 1470 | Medium |
| C-O-C Stretch (Acetal) | 1000 - 1200 | 1000 - 1200 | Strong (IR), Weak (Raman) |
| Aromatic Ring Breathing | - | ~1000 | Strong (Raman) |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides detailed information about the molecule's structure in solution, X-ray crystallography offers an unambiguous picture of the molecular conformation and intermolecular interactions in the solid state. This technique would be the ultimate method for confirming the stereochemistry and solid-state conformation of this compound, should a suitable single crystal be obtained.
A successful single-crystal X-ray diffraction analysis would provide precise data on:
Bond Lengths and Angles: Accurate measurements of all bond lengths and angles within the molecule, confirming the expected geometries.
Ring Conformation: Unambiguous determination of the dioxane ring's conformation (e.g., chair, boat, or twist-boat) in the crystal lattice. It would be expected to confirm a chair conformation.
Substituent Orientation: The precise orientation (axial or equatorial) of the benzyl, ethyl, and methyl groups would be definitively established. Based on related structures, all bulky substituents are expected to occupy equatorial or pseudo-equatorial positions to minimize steric strain. nih.gov
Intermolecular Interactions: Information on how the molecules pack in the crystal, revealing any significant hydrogen bonding, van der Waals, or π-stacking interactions that stabilize the crystal lattice.
The data obtained from X-ray crystallography serves as a benchmark for validating the conformational models derived from NMR data and theoretical calculations.
Analysis of Crystal Packing and Intermolecular Interactions
The three-dimensional arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by the nature of intermolecular interactions. For this compound, while specific crystallographic data is not extensively published, its structure can be inferred from studies on analogous 1,3-dioxane derivatives. nih.gov
The 1,3-dioxane ring typically adopts a stable chair conformation, which minimizes torsional strain. nih.govthieme-connect.de In this conformation, the substituents on the ring can occupy either axial or equatorial positions. To minimize steric hindrance, the bulky benzyl group at the C2 position and the ethyl and methyl groups at the C5 position are expected to preferentially occupy equatorial positions. nih.gov This arrangement leads to a more thermodynamically stable isomer.
Intermolecular interactions in the crystal lattice of this compound would be primarily governed by weak van der Waals forces, specifically London dispersion forces, due to the absence of strong hydrogen bond donors. The packing of molecules would be such that it maximizes these stabilizing interactions, leading to an ordered crystalline structure.
While specific experimental data for the title compound is limited, the table below presents typical crystallographic parameters that might be observed for a substituted 1,3-dioxane derivative, based on published structures of similar compounds. nih.gov
| Crystallographic Parameter | Illustrative Value for a 1,3-Dioxane Derivative |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5401 |
| b (Å) | 13.3550 |
| c (Å) | 14.6044 |
| β (°) | 110.523 |
| Volume (ų) | 1925.28 |
| Z (molecules per unit cell) | 4 |
Mass Spectrometry Techniques in Structural Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When this compound (molecular weight: 220.31 g/mol ) is subjected to techniques like electron impact (EI) ionization, it forms a molecular ion (M⁺) which can then undergo fragmentation. chemguide.co.ukmolaid.com
The fragmentation pattern provides a molecular fingerprint that is invaluable for structural confirmation. The molecular ion peak for this compound would be expected at an m/z of 220. The fragmentation of the molecular ion is energetically driven, and the resulting smaller, charged fragments are detected. chemguide.co.uk
Key predicted fragmentation pathways for this compound include:
Benzylic C-C bond cleavage: A very common fragmentation for benzyl-containing compounds is the cleavage of the bond between the benzyl group and the dioxane ring. This results in the formation of a highly stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often a prominent peak in the spectrum.
Alpha-cleavage: The bonds adjacent to the oxygen atoms in the dioxane ring (alpha-bonds) are susceptible to cleavage. This can lead to the opening of the ring and subsequent loss of neutral fragments. libretexts.orgmiamioh.edu
Loss of Alkyl Groups: Fragmentation can occur via the loss of the ethyl (C₂H₅•, 29 mass units) or methyl (CH₃•, 15 mass units) radicals from the C5 position, leading to fragment ions at m/z 191 and m/z 205, respectively.
The table below summarizes the expected major fragment ions and their corresponding mass-to-charge ratios in the mass spectrum of this compound.
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 220 | [C₁₄H₂₀O₂]⁺ | Molecular Ion (M⁺) |
| 205 | [M - CH₃]⁺ | Loss of a methyl radical |
| 191 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 129 | [M - C₇H₇]⁺ | Loss of a benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |
Academic Applications and Utility of 2 Benzyl 5 Ethyl 5 Methyl 1,3 Dioxane and Its Derivatives
Role as Synthetic Intermediates
The substituted 1,3-dioxane (B1201747) framework serves as a robust and adaptable scaffold in the synthesis of a variety of organic compounds. Its stability under certain conditions and reactivity under others make it a valuable component in multi-step synthetic pathways.
While direct synthesis of Dihydroxyacetone (DHA) from 2-benzyl-5-ethyl-5-methyl-1,3-dioxane is not prominently documented, closely related 1,3-dioxane structures are established as valuable precursors. For instance, 2-phenyl-1,3-dioxan-5-one (B2960626) is a known synthetic intermediate for DHA. google.com The production of DHA is achieved through a deprotection reaction, specifically deacetalization, which cleaves the dioxane ring to reveal the dihydroxyacetone structure. google.com
Six-membered ring acetals, such as the 1,3-dioxane core, are recognized as potential precursors for producing valuable platform chemicals like 1,3-dihydroxyacetone. nih.gov This establishes a strong precedent for the utility of the 2-benzyl-1,3-dioxane (B8767610) skeleton in generating DHA or its analogs, which are important compounds in various industries. Furthermore, 1,3-dioxan-5-one (B8718524) structures are also used to produce serinol (2-amino-1,3-propanediol), a raw material for X-ray contrast agents, highlighting the versatility of this class of intermediates. google.com
The 1,3-dioxane ring is a versatile building block in the synthesis of more complex molecules. Its derivatives are employed as reagents and intermediates in various synthetic strategies. For example, 2-ethyl-2-methyl-1,3-dioxolane, a related cyclic acetal (B89532), has been used as a reagent in the selective ketalization of diketones and in the total synthesis of the complex alkaloid (-)-strychnine.
Substituted 1,3-dioxanes, including benzyl-substituted variants, serve as key intermediates for pharmaceuticals and other bioactive compounds. mdpi.com The stability of the dioxane ring allows for chemical modifications on other parts of the molecule, after which the diol can be regenerated or the ring can be opened to yield a different functional group arrangement. The table below lists several related dioxane derivatives and their documented roles as synthetic intermediates.
| Dioxane Derivative | Role as a Synthetic Intermediate | Reference |
|---|---|---|
| 2-Phenyl-1,3-dioxan-5-one | Precursor for Dihydroxyacetone (DHA) and Serinol | google.com |
| 2-Phenyl-1,3-dioxan-5-ol | Starting reagent for glycerol-based monomers used in copolymer synthesis | |
| 5-Substituted-5-methyl-1,3-dioxane-4,6-diones | Intermediates for the synthesis of α,α-disubstituted phenyl acetates | mdpi.com |
| Ethyl 5-methyl-4-(2,5,5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate | Intermediate in the synthesis of isoxazole-containing compounds | nih.gov |
Use in Stereoselective Synthesis
One of the most powerful applications of the 2-benzyl-1,3-dioxane structure is in stereoselective synthesis, where the goal is to produce a specific stereoisomer of a chiral molecule. This is achieved by using the dioxane ring as both a protecting group and a stereodirecting element.
The formation of a 2-benzyl-1,3-dioxane is a common and effective method for protecting 1,3-diols. chem-station.comuchicago.edu In a molecule with multiple hydroxyl groups, such as a carbohydrate, a benzylidene acetal can be formed selectively with a 1,3-diol pair. uchicago.edunih.gov This protection is crucial in multi-step syntheses, as it prevents the protected hydroxyl groups from reacting while other parts of the molecule are modified.
The benzylidene acetal group is favored for its ease of installation and its stability under a wide range of reaction conditions, including basic, reductive, and nucleophilic environments. chem-station.comorganic-chemistry.org It is typically formed by reacting the diol with benzaldehyde (B42025) or a benzaldehyde equivalent, such as benzaldehyde dimethyl acetal, often under acidic catalysis. nih.govwikipedia.org Deprotection, or removal of the group, is commonly achieved through hydrogenolysis or treatment with acid. uchicago.edu
| Characteristic | Description | Reference |
|---|---|---|
| Function | Protection of 1,2- and 1,3-diols, with a thermodynamic preference for 1,3-diols. | chem-station.comuchicago.edu |
| Formation | Reaction of a diol with benzaldehyde or its acetals (e.g., benzaldehyde dimethyl acetal) using an acid catalyst like CSA, TsOH, or Cu(OTf)₂. | nih.gov |
| Stability | Stable to basic, nucleophilic, and many reductive/oxidative conditions. | organic-chemistry.org |
| Cleavage (Deprotection) | Typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or acidic hydrolysis. Reductive ring-opening can also be used for regioselective cleavage. | uchicago.eduresearchgate.net |
Beyond simply masking hydroxyl groups, the rigid, chair-like conformation of the 1,3-dioxane ring serves to control the stereochemistry of subsequent reactions. nih.gov By locking the local geometry, the benzylidene acetal restricts the possible pathways of approach for reagents, thereby directing reactions to occur on a specific face of the molecule. This steric guidance is a fundamental principle in asymmetric synthesis.
The utility of benzylidene acetals in controlling reaction outcomes is particularly important in carbohydrate chemistry. researchgate.netnih.gov For example, the regioselective reductive opening of a 4,6-O-benzylidene acetal on a sugar ring can yield either a 4-O-benzyl ether or a 6-O-benzyl ether, depending on the specific reagents and conditions used. nih.govacs.org This selective cleavage provides access to specific, differentially protected sugar derivatives that are crucial intermediates for the synthesis of complex oligosaccharides and glycoconjugates. acs.org The choice of Lewis acid and reducing agent (e.g., boranes) can influence which of the acetal oxygens is coordinated and which C-O bond is cleaved, providing a sophisticated level of synthetic control. nih.gov
Advanced Materials Research
While the core 1,3-dioxane structure is a staple of synthetic organic chemistry, its specific application in the field of advanced materials is not yet well-established. Some related compounds are noted to have potential uses in materials science, but detailed research findings on this compound itself for these applications are not widely available in the current scientific literature. The primary and well-documented utility of this compound and its close derivatives remains firmly within the domain of synthetic chemistry as intermediates and stereocontrolling elements.
Future Research Directions for 2 Benzyl 5 Ethyl 5 Methyl 1,3 Dioxane
Development of Green and Sustainable Synthetic Routes
The traditional synthesis of 1,3-dioxanes involves the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone, often requiring harsh acidic catalysts and the removal of water via azeotropic distillation, which is an energy-intensive process. Future research should focus on developing more environmentally benign and efficient synthetic pathways to 2-Benzyl-5-ethyl-5-methyl-1,3-dioxane.
Key areas for investigation include:
Heterogeneous Catalysis: The use of reusable solid acid catalysts, such as zeolites, functionalized mesoporous silica (B1680970) (e.g., Al-SBA-15), or metal-organic frameworks, could offer significant advantages. researchgate.net These catalysts can be easily separated from the reaction mixture, minimizing waste and allowing for continuous flow processes. Research could identify the optimal porous catalyst that accommodates the specific steric demands of 2-ethyl-2-methyl-1,3-propanediol (B1362487) and phenylacetaldehyde (B1677652).
Solvent-Free and Bio-Based Solvent Systems: Exploring solvent-free reaction conditions is a primary goal of green chemistry. nih.govmdpi.comsigmaaldrich.com Research into mechanochemical (ball-milling) or microwave-assisted solvent-free syntheses could dramatically reduce solvent waste. mdpi.com Alternatively, replacing traditional solvents like toluene (B28343) with bio-derived alternatives such as cyclopentyl methyl ether or 1,3-dioxolane (B20135) compounds derived from lactic acid could substantially improve the sustainability of the synthesis. rwth-aachen.dersc.org
Catalyst-Free Methods: Recent studies have shown that the acetalization of certain substrates can proceed efficiently without any catalyst at elevated temperatures, driven by the removal of water. acs.org Investigating the feasibility of a catalyst-free synthesis for this specific dioxane could lead to a simplified and more economical production method.
Exploration of Novel Reaction Pathways and Mechanistic Insights
The reactivity of the 1,3-dioxane (B1201747) ring system is ripe for further exploration, offering pathways to valuable downstream products. Future work should move beyond its traditional role as a protecting group and investigate its potential as a reactive intermediate.
Potential research avenues include:
Asymmetric Prins-Type Reactions: The Prins reaction, the acid-catalyzed addition of an aldehyde to an alkene, is a powerful method for forming 1,3-dioxanes. researchgate.netnih.gov Developing a catalytic asymmetric intermolecular Prins reaction between an appropriate styrene (B11656) derivative and formaldehyde (B43269) oligomers, catalyzed by a chiral Brønsted acid, could provide enantioselective access to chiral analogues of this compound. nih.govacs.org
Stereoselective Ring-Opening Reactions: The 1,3-dioxane moiety can be viewed as a masked 1,3-diol. researchgate.net Research into the selective ring-opening of this compound could yield chiral 1,3-diols, which are valuable building blocks in the synthesis of pharmaceuticals and natural products. researchgate.net Exploring various Lewis acid or reductive cleavage conditions to control the regioselectivity and stereoselectivity of this transformation would be a key objective.
Functionalization of the Benzyl (B1604629) Group: The benzyl substituent offers a handle for further chemical modification. Future studies could explore reactions such as aromatic substitution on the phenyl ring or selective oxidation/functionalization at the benzylic position, leading to a diverse library of new compounds.
Mechanistic Studies: A deeper mechanistic understanding of the formation and reactions of this dioxane is crucial. Isotope labeling experiments and detailed kinetic analysis of its synthesis and subsequent transformations would provide valuable insights into the reaction pathways, including the potential involvement of oxocarbenium ion intermediates. nih.govnih.gov
Advanced Computational Studies on Reactivity and Selectivity
Computational chemistry provides a powerful tool for predicting and understanding the behavior of molecules. For this compound, advanced computational studies can guide synthetic efforts and explain experimental observations.
Specific computational projects could include:
Conformational Analysis: Like cyclohexane (B81311), the 1,3-dioxane ring primarily adopts a chair conformation. researchgate.netthieme-connect.de However, the presence of bulky substituents can lead to other stable conformers, such as twist-boat forms. researchgate.net A thorough computational study using Density Functional Theory (DFT) would be essential to determine the preferred conformation(s) of this compound, the energetic barriers to ring inversion, and the rotational preferences of the benzyl, ethyl, and methyl groups. researchgate.netresearchgate.net
Modeling Reaction Mechanisms: DFT calculations can be used to model the transition states of potential reactions, such as the Prins cyclization to form the dioxane or its subsequent acid-catalyzed ring-opening. nih.gov This would provide insights into the reaction barriers and the origins of stereoselectivity, aiding in the design of more efficient catalysts and reaction conditions.
Design and Synthesis of New 1,3-Dioxane Analogues with Tunable Properties
The 1,3-dioxane structure serves as an excellent scaffold for creating diverse molecular architectures. A systematic approach to designing and synthesizing new analogues of this compound could unlock novel properties and applications.
Future research should focus on:
Varying Substituents: A library of analogues could be created by systematically modifying each substituent.
C2-Position: The benzyl group could be replaced with other substituted aryl, heteroaryl, or alkyl groups to modulate electronic properties and steric bulk.
C5-Position: The ethyl and methyl groups could be replaced with other alkyl chains, functionalized groups (e.g., esters, ethers), or incorporated into a spirocyclic system to alter lipophilicity and conformational rigidity.
Introduction of Chirality: The synthesis of enantiomerically pure analogues is a key goal. This could be achieved by using chiral starting materials (e.g., chiral 1,3-diols) or through asymmetric catalysis. nih.gov The resulting chiral dioxanes could be valuable as chiral auxiliaries or ligands. wikipedia.orgyork.ac.uk
Bioisosteric Replacement: For potential medicinal chemistry applications, replacing parts of the molecule with bioisosteres could lead to improved biological activity or pharmacokinetic properties. For example, the dioxane oxygen atoms could be replaced with sulfur to create 1,3-dithiane (B146892) or 1,3-oxathiane (B1222684) analogues. acs.org
The synthesis of such libraries would enable structure-activity relationship (SAR) studies, crucial for applications in medicinal chemistry and materials science. nih.govresearchgate.net
Application in Emerging Fields of Chemical Synthesis
The unique structural features of this compound and its potential analogues suggest they could be valuable in several cutting-edge areas of chemical synthesis.
Promising applications to be explored include:
Medicinal Chemistry Scaffolds: Substituted 1,3-dioxanes have been identified as promising scaffolds for developing therapeutic agents, including modulators of multidrug resistance and agonists for serotonin (B10506) receptors. researchgate.netresearchgate.netnih.gov The specific substitution pattern of the target molecule provides a three-dimensional arrangement of functional groups that could be optimized for binding to biological targets.
Polymer Chemistry: Polyacetals, such as poly(1,3-dioxolane), are recognized for their chemical recyclability. escholarship.org Future research could investigate the ring-opening polymerization of this compound or its analogues to create novel, potentially recyclable polymers with tailored thermal and mechanical properties derived from the bulky side chains.
Asymmetric Catalysis: Functionalized chiral 1,3-dioxanes could be designed to act as ligands for transition metal catalysts. The rigid chair-like conformation can create a well-defined chiral pocket around a metal center, potentially enabling high enantioselectivity in a range of catalytic transformations.
Chiral Auxiliaries: Chiral, non-racemic versions of the parent 1,3-diol (2-ethyl-2-methyl-1,3-propanediol) could be used to generate chiral dioxanes that act as temporary auxiliaries, directing stereoselective reactions on a substrate before being cleaved and recovered. wikipedia.orgnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
